N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide
Description
N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide is a complex organic compound featuring a unique spirocyclic structure. This compound integrates a pyridine ring, a thiazole ring, and a spirocyclic oxaspiroheptane moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(19-15(21)13-8-17(13)4-7-22-10-17)16-20-14(9-23-16)12-2-5-18-6-3-12/h2-3,5-6,9,11,13H,4,7-8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMVSLOIRPRFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)NC(=O)C3CC34CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridine Ring Integration: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Spirocyclic Structure Formation: The spirocyclic oxaspiroheptane moiety is formed through a cyclization reaction, which can be achieved using various cyclization agents under controlled conditions.
Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the spirocyclic structure, typically using amide bond formation techniques such as the use of carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity and three-dimensionality, which are valuable in the design of new materials and catalysts.
Biology
Biologically, N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows it to interact with multiple biological pathways, making it a versatile candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyridine rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, modulating their activity. The spirocyclic structure provides a unique spatial arrangement that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide
- N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxylate
- N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxylamide
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts rigidity and a distinct three-dimensional shape. This structural feature differentiates it from other similar compounds and enhances its potential for specific biological interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
